3-Amino-4-bromo-2-(trifluoromethyl)pyridine
Overview
Description
3-Amino-4-bromo-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of an amino group at the 3-position, a bromo group at the 4-position, and a trifluoromethyl group at the 2-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines are often used in the synthesis of various pharmaceuticals and agrochemicals . They are also used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the transmetalation of organoboron reagents . This process involves the transfer of an organic group from boron to palladium, which is a key step in the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are often used in the synthesis of various pharmaceuticals and agrochemicals , which can affect a wide range of biochemical pathways depending on their specific structures and targets.
Pharmacokinetics
The presence of the trifluoromethyl group in pharmaceutical compounds is known to influence their pharmacokinetic properties .
Result of Action
Compounds containing the trifluoromethylpyridine moiety have been found to exhibit various pharmacological activities .
Action Environment
The stability and reactivity of organoboron reagents used in suzuki–miyaura coupling can be influenced by various factors, including temperature and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-bromo-2-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the following steps:
Amination: The amino group can be introduced at the 3-position through nucleophilic substitution reactions using ammonia or amines.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-bromo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to nitro or nitroso derivatives, while reduction reactions can convert it to corresponding amines or hydrazines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides; solvents such as DMF or DMSO; temperatures ranging from room temperature to reflux.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate; acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride; solvents like ethanol or THF.
Coupling: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate; solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Amino-4-bromo-2-(trifluoromethyl)pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloro-2-(trifluoromethyl)pyridine: Similar structure with a chloro group instead of a bromo group.
3-Amino-4-fluoro-2-(trifluoromethyl)pyridine: Similar structure with a fluoro group instead of a bromo group.
3-Amino-4-iodo-2-(trifluoromethyl)pyridine: Similar structure with an iodo group instead of a bromo group.
Uniqueness
3-Amino-4-bromo-2-(trifluoromethyl)pyridine is unique due to the combination of the bromo and trifluoromethyl groups, which impart distinct reactivity and properties. The bromo group is a versatile leaving group in substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFAXXSXBHSVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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